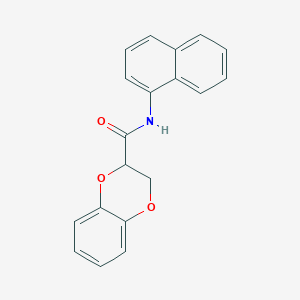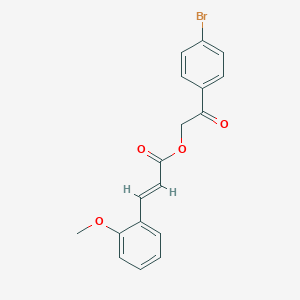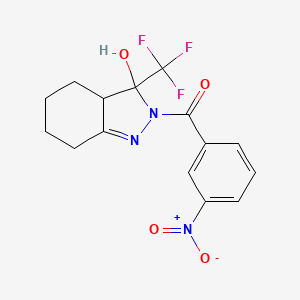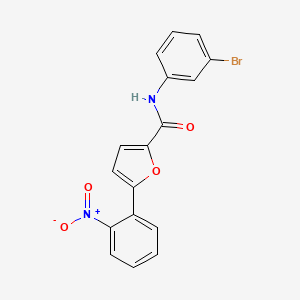
N-1-naphthyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-1-naphthyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide, also known as NBDB, is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. NBDB is a synthetic compound that belongs to the family of benzodioxines and has a molecular weight of 301.36 g/mol.
Aplicaciones Científicas De Investigación
N-1-naphthyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide has been studied extensively for its potential applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, this compound has been shown to have neuroprotective effects and can help prevent neuronal damage caused by oxidative stress. In pharmacology, this compound has been found to have analgesic and anti-inflammatory properties, making it a potential candidate for the development of new painkillers. In medicinal chemistry, this compound has been studied as a potential lead compound for the development of new drugs that can target specific receptors in the body.
Mecanismo De Acción
The exact mechanism of action of N-1-naphthyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide is not fully understood, but it is believed to act by modulating the activity of certain receptors in the body, including the adenosine and dopamine receptors. This compound has also been shown to inhibit the activity of certain enzymes, including cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects in various studies. In vitro studies have shown that this compound can inhibit the production of reactive oxygen species (ROS) and prevent oxidative stress-induced neuronal damage. In vivo studies have shown that this compound can reduce pain and inflammation in animal models of arthritis and neuropathic pain. This compound has also been shown to have anti-cancer properties and can induce cell death in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-1-naphthyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide in lab experiments is its stability and ease of synthesis. This compound is also relatively inexpensive compared to other compounds with similar properties. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several future directions for research on N-1-naphthyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide. One area of interest is the development of new drugs based on this compound that can target specific receptors in the body. Another area of interest is the investigation of the potential neuroprotective effects of this compound in neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further studies are needed to investigate the anti-cancer properties of this compound and its potential use in cancer treatment.
Conclusion:
In conclusion, this compound is a synthetic compound that has gained significant interest in scientific research due to its potential applications in various fields. This compound has been shown to have neuroprotective, analgesic, anti-inflammatory, and anti-cancer properties, making it a potential candidate for the development of new drugs. While there are limitations to using this compound in lab experiments, its stability and ease of synthesis make it an attractive compound for further investigation.
Métodos De Síntesis
N-1-naphthyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide can be synthesized using a multi-step process that involves the reaction of 2-naphthol with phthalic anhydride, followed by reduction with sodium borohydride and acylation with N,N-dimethylformamide dimethyl acetal. The final product is obtained by the reaction of the resulting intermediate with 2-aminoacetophenone.
Propiedades
IUPAC Name |
N-naphthalen-1-yl-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO3/c21-19(18-12-22-16-10-3-4-11-17(16)23-18)20-15-9-5-7-13-6-1-2-8-14(13)15/h1-11,18H,12H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQJGXKHLSMYYQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)NC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-acetyl-3-amino-4-(4-bromophenyl)-6-methyl-4,7-dihydrothieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5178911.png)


![isopropyl [(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5178942.png)
![5-(3-{1-[(4-methyl-1,3-thiazol-5-yl)methyl]-1H-pyrazol-3-yl}phenyl)pyrimidine](/img/structure/B5178947.png)
![N-[(9H-fluoren-2-ylamino)carbonothioyl]-2,3,5,6-tetrafluoro-4-methoxybenzamide](/img/structure/B5178956.png)
![1-(2-fluorophenyl)-4-{1-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]-3-piperidinyl}piperazine](/img/structure/B5178971.png)

![4-(7,7-dimethyl-9,11-dioxo-6,7,8,9,10,11-hexahydro-5H-indeno[1,2-b]quinolin-10-yl)phenyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate](/img/structure/B5178979.png)
![6-benzyl-2-(3,4-dichlorobenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B5178987.png)
![4-{[(6-methoxy-1-oxo-3,4-dihydro-2(1H)-naphthalenylidene)methyl]amino}benzenesulfonamide](/img/structure/B5178997.png)
![1-{1-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-3-piperidinyl}-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5179007.png)
![1-{3-[(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]phenyl}ethanone](/img/structure/B5179014.png)

